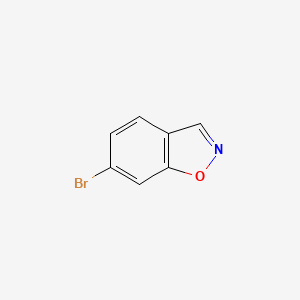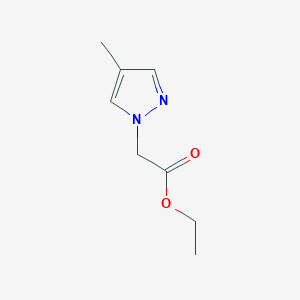
2-フルオロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン
概要
説明
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, often referred to as 2F4-TMD, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a highly reactive molecule, with a unique structure that allows it to interact with other molecules in a variety of ways. 2F4-TMD has been used in the synthesis of a number of compounds, and its ability to act as a catalyst in a variety of biochemical reactions has made it a valuable tool in the laboratory. In addition, its ability to interact with proteins and other molecules makes it useful in the study of the mechanisms of action of many drugs, as well as in the development of new drugs.
科学的研究の応用
有機合成
この化合物は、特に炭素-炭素カップリング反応と炭素-ヘテロカップリング反応における有機合成において重要な中間体として役立ちます 。その安定性と反応性は、複雑な有機分子の合成において貴重な要素となります。
医薬品開発
フッ素の存在により、この化合物は製薬業界で注目されています。 フッ素原子は、薬物の生物活性と安定性を大幅に向上させる可能性があります 。この化合物は、改善された有効性と耐性プロファイルを備えた新しい医薬品を開発するために使用できます。
ホウ素中性子捕捉療法 (BNCT)
BNCTは、がん治療に使用される放射線療法の一種です。 この化合物のホウ素部分は、中性子を捕獲し、正常な組織を保護しながらがん細胞に致死量の放射線を照射するために使用できます .
高分子研究
高分子科学において、この化合物は、フィードバック制御薬物輸送ポリマーを作成するために使用できます。 これらのポリマーは、特定の生物学的シグナルに応答して薬物を放出することが可能であり、標的がん治療を提供できます .
材料科学
この化合物の分子静電ポテンシャルやフロンティア分子軌道などの電子特性は、密度汎関数理論(DFT)を使用して研究できます。 この情報は、所望の電子特性を持つ新しい材料を設計するために役立ちます .
Safety and Hazards
将来の方向性
The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It is also one of the important nucleophiles in the Suzuki reaction . Fluorine-containing compounds are also widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
作用機序
Target of Action
Similar compounds, such as boronic acid pinacol ester compounds, are known to be significant reaction intermediates in organic synthesis reactions .
Mode of Action
It’s known that boronic acid pinacol ester compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Similar compounds are known to be involved in various organic synthesis reactions .
Result of Action
Similar compounds are known to have good biological activity and pharmacological effects .
生化学分析
Biochemical Properties
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science. The compound interacts with palladium catalysts and aryl halides to form carbon-carbon bonds. Additionally, it can interact with enzymes and proteins that have boron-binding sites, potentially inhibiting their activity or altering their function .
Cellular Effects
The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving boron-containing compounds. The compound can affect gene expression by interacting with transcription factors or other DNA-binding proteins. Additionally, it may alter cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity. The boronic ester group can form reversible covalent bonds with serine or threonine residues in proteins, leading to enzyme inhibition. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain biomolecules, increasing its potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong acids or bases. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies. In vivo studies have demonstrated that the compound can be metabolized and excreted over time, reducing its long-term impact .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vary with dosage in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can be toxic, causing adverse effects such as liver damage or renal toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which can oxidize the compound to form various metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to transport proteins or be sequestered in specific cellular compartments. The compound’s distribution can be influenced by its binding affinity to certain proteins or its solubility in cellular membranes .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can affect its activity and function. The compound can be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
特性
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXGNRNTXUKZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591550 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819058-34-9 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)
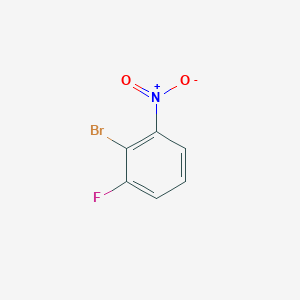
![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)
![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)
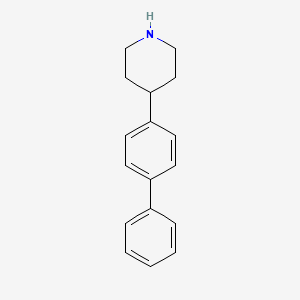
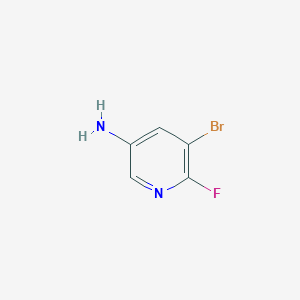
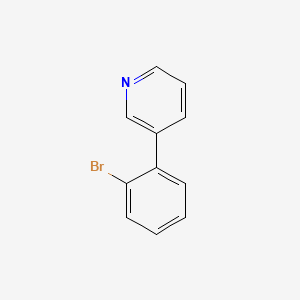
![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)
